molecular formula C7H15NO2 B13096639 2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol

2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol

Cat. No.: B13096639
M. Wt: 145.20 g/mol
InChI Key: KYYOYJSRVIJWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol is a chemical compound with the molecular formula C7H15NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol typically involves the reaction of tetrahydro-2H-pyran with aminoethanol under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-amino-2-(oxan-2-yl)ethanol

InChI

InChI=1S/C7H15NO2/c8-6(5-9)7-3-1-2-4-10-7/h6-7,9H,1-5,8H2

InChI Key

KYYOYJSRVIJWNC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(CO)N

Origin of Product

United States

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